3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study.
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods may involve more scalable and cost-effective approaches, such as catalytic processes or continuous flow synthesis .
Chemical Reactions Analysis
3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are useful for forming carbon-carbon bonds.
Scientific Research Applications
3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s indole ring can engage in π-π interactions with aromatic residues in proteins, while the aminoethyl group can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid include:
Tryptamine: An important neurotransmitter with structural similarity to serotonin.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Serotonin: A neurotransmitter that plays a key role in mood regulation.
Melatonin: A hormone that regulates sleep-wake cycles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c1-6-8(2-3-14)11-9(13(18)19)4-7(12(16)17)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
QYTDJNPIPVCDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C(C=C2N1)C(=O)O)C(=O)O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.